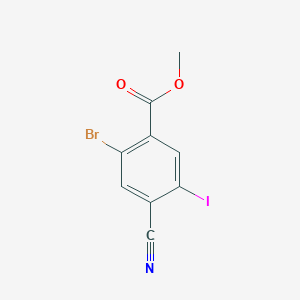
3-Bromo-2-cyano-5-iodobenzoic acid
概要
説明
3-Bromo-2-cyano-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative. This compound is characterized by the presence of bromine, iodine, and cyano functional groups attached to a benzoic acid core. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative, followed by the introduction of a cyano group. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions. For example, the synthesis may start with 3-bromo-5-iodobenzoic acid, which is then subjected to cyanation reactions under controlled conditions to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-cyano-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Coupling Products: Biaryl compounds and other complex aromatic structures.
科学的研究の応用
3-Bromo-2-cyano-5-iodobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Bromo-2-cyano-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-Cyano-5-iodobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-2-cyanobenzoic acid: Lacks the iodine atom, which can influence its chemical properties and reactivity.
Uniqueness
3-Bromo-2-cyano-5-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms along with a cyano group. This combination of functional groups provides a distinct reactivity profile, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
3-bromo-2-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-2-4(10)1-5(8(12)13)6(7)3-11/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWEEBBKOCKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















